molecular formula C9H17N3O B13872011 1-(1,4,5,6-Tetrahydropyrimidin-2-yl)piperidin-4-ol

1-(1,4,5,6-Tetrahydropyrimidin-2-yl)piperidin-4-ol

Cat. No.: B13872011
M. Wt: 183.25 g/mol
InChI Key: RFNYDWXGGAJYNN-UHFFFAOYSA-N
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Description

1-(1,4,5,6-Tetrahydropyrimidin-2-yl)piperidin-4-ol is a chemical hybrid featuring a 1,4,5,6-tetrahydropyrimidine ring linked to a 4-hydroxypiperidine moiety. This structure combines two privileged scaffolds in medicinal chemistry, suggesting significant potential for neuroscience and pharmacology research. The 1,4,5,6-tetrahydropyrimidine core is a known pharmacophore. Early studies on related tetrahydropyrimidines identified them as neuromuscular blocking agents, with monosubstituted derivatives exhibiting depolarizing activity and disubstituted ones showing non-depolarizing activity . Furthermore, subsequent research into tetrahydropyrimidine derivatives has highlighted their potential as selective agonists for muscarinic receptors, particularly the m1 subtype, making them a point of interest for investigating cognitive deficits associated with conditions like Alzheimer's disease . The piperidine ring and its derivatives are ubiquitous building blocks in pharmaceuticals and fine chemicals . The incorporation of the 4-hydroxypiperidine subunit may influence the molecule's solubility, hydrogen-bonding capacity, and overall interaction with biological targets. Given the established research on its constituent parts, this compound is a compelling compound for researchers exploring the structure-activity relationships of nicotinic and muscarinic receptor ligands . It serves as a sophisticated intermediate for developing novel neuroactive probes or therapeutic candidates. This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C9H17N3O

Molecular Weight

183.25 g/mol

IUPAC Name

1-(1,4,5,6-tetrahydropyrimidin-2-yl)piperidin-4-ol

InChI

InChI=1S/C9H17N3O/c13-8-2-6-12(7-3-8)9-10-4-1-5-11-9/h8,13H,1-7H2,(H,10,11)

InChI Key

RFNYDWXGGAJYNN-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=NC1)N2CCC(CC2)O

Origin of Product

United States

Preparation Methods

Biginelli Reaction and Derivatives

The classical Biginelli reaction is a well-established method for synthesizing dihydropyrimidinones, which can serve as precursors to tetrahydropyrimidine derivatives. Recent advances have optimized this reaction under solvent-free or metal-free conditions, improving yields and environmental compatibility.

  • Karami et al. reported a one-pot reaction involving aryl glyoxals, urea, and ethyl acetoacetate catalyzed by molybdate sulfuric acid, yielding 5-acetyl-4-(aryloyl)-3,4-dihydropyrimidinones in 70–85% yield under solvent-free conditions. These intermediates can be transformed into tetrahydropyrimidine derivatives through subsequent reduction or functionalization steps.

  • Thorat and colleagues demonstrated metal-free O-arylation of 4-aryl-6-methyl-pyrimidin-2(1H)-one scaffolds using diaryliodonium salts, achieving moderate yields (~65%), which can be adapted for functionalizing tetrahydropyrimidine cores.

Cyclization and Functionalization Routes

A sophisticated synthetic route involves cyclization of precursors followed by nucleophilic substitution to introduce the piperidine moiety:

  • Wang et al. described the synthesis of dihydrothiopyrano[4,3-d]pyrimidine derivatives starting from dimethyl 3,3′-thiodipropionate. Intramolecular cyclization with sodium hydride under nitrogen yielded key intermediates, which were further chlorinated and reacted with N-(tert-butoxycarbonyl)-4-aminopiperidine. Deprotection and benzylation steps afforded the final products. This method highlights the use of Boc-protected aminopiperidine to control reactivity and achieve selective substitution.

  • The methodology can be adapted to prepare 1-(1,4,5,6-tetrahydropyrimidin-2-yl)piperidin-4-ol by replacing benzylation with hydroxylation or direct coupling to piperidin-4-ol.

Asymmetric Hydrogenation and Rearrangement

For chiral derivatives of tetrahydropyrimidines linked to piperidine rings, asymmetric synthesis is crucial:

  • A process developed for alogliptin synthesis utilized ruthenium-catalyzed asymmetric hydrogenation of 1,4,5,6-tetrahydropyridine derivatives, followed by Hofmann rearrangement to convert amides to amines without loss of enantioselectivity. This approach ensures high optical purity and yield, which can be relevant for preparing chiral this compound analogs.

  • The Hofmann rearrangement step employed iodobenzene diacetate (PIDA) with catalytic pyridine to optimize yield and suppress side reactions, demonstrating a scalable and efficient synthetic route.

Comparative Data Table of Preparation Methods

Methodology Key Steps Yield Range (%) Advantages Limitations References
Biginelli One-Pot Reaction Aryl glyoxal + urea + β-dicarbonyl compound 70–85 Solvent-free, green chemistry Limited to dihydropyrimidinones
Cyclization + Boc-Protected Aminopiperidine Substitution Cyclization, chlorination, nucleophilic substitution, Boc deprotection Moderate to High Selectivity, modular synthesis Multi-step, requires protection
Asymmetric Hydrogenation + Hofmann Rearrangement Ruthenium-catalyzed hydrogenation, rearrangement with PIDA High (up to 99.6% ee) High enantioselectivity, scalable Requires expensive catalyst

Expert Notes and Recommendations

  • The choice of synthetic route depends on the desired purity, stereochemistry, and scale. For chiral compounds, asymmetric hydrogenation is preferred despite higher costs.

  • Protection strategies (e.g., Boc protection of piperidine) are critical to avoid side reactions during nucleophilic substitution steps.

  • Solvent-free and metal-free conditions in Biginelli-type reactions offer environmentally friendly alternatives but may require optimization for specific substitutions.

  • The use of reagents like iodobenzene diacetate in Hofmann rearrangements should be carefully controlled to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(1,4,5,6-Tetrahydropyrimidin-2-yl)piperidin-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

1-(1,4,5,6-Tetrahydropyrimidin-2-yl)piperidin-4-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1,4,5,6-Tetrahydropyrimidin-2-yl)piperidin-4-ol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. For instance, it may bind to a receptor and block its activity, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 1-(1,4,5,6-Tetrahydropyrimidin-2-yl)piperidin-4-ol and related compounds:

Compound Name / Structure Molecular Formula Molecular Weight Key Substituents/Modifications Biological Activity/Application Evidence ID
This compound C9H15N3O 181.24* -OH at piperidin-4-yl; tetrahydropyrimidine linker Not explicitly stated (structural analog)
1-(5-(Hydroxymethyl)pyrimidin-2-yl)piperidin-4-ol C10H15N3O2 209.24 -CH2OH at pyrimidin-5-yl; -OH at piperidin-4-yl Building block for drug synthesis
7-(Piperidin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one C15H17N3O 255.32 Piperidin-4-yl linked to pyridopyrimidinone core Kinase inhibition (hypothesized)
4-[1-Benzyl-5-(1,4,5,6-tetrahydropyrimidin-2-yl)-1H-benzo[d]imidazol-2-yl]benzoic acid C25H22N4O2 410.48 Aromatic benzoic acid; benzimidazole-tetrahydropyrimidine hybrid Anti-tumor or enzyme targeting
Abafungin (N-[4-[2-(2,4-Dimethylphenoxy)phenyl]-2-thiazolyl]-1,4,5,6-tetrahydro-2-pyrimidinamine) C21H22N4OS 378.49 Thiazole and phenoxy groups; tetrahydropyrimidine Antifungal agent
2-Amino-4-(5,6-dibromoindol-3-yl)-1,4,5,6-tetrahydropyrimidin-4-one C12H10Br2N4O 428.05 Dibromoindole substituent; ketone at position 4 Anti-tumor activity (cytotoxicity screening)

Notes:

  • *Molecular weight calculated based on formula C9H15N3O.
  • Biological activities are inferred from structural analogs or patent contexts where explicit data is unavailable.

Key Structural and Functional Insights:

Halogenated derivatives, such as the dibromoindole compound (428.05 Da), exhibit increased molecular weight and cytotoxicity, likely due to enhanced electrophilic reactivity .

Role of Hybrid Scaffolds: Compounds like the benzoic acid hybrid (410.48 Da) demonstrate how aromatic extensions can augment binding affinity to large enzymatic pockets, a strategy common in kinase inhibitor design . Abafungin’s thiazole-phenoxy-tetrahydropyrimidine structure underscores the importance of lipophilic groups in antifungal activity .

Synthetic Utility :

  • Derivatives such as 1-(5-(Hydroxymethyl)pyrimidin-2-yl)piperidin-4-ol (209.24 Da) serve as intermediates for further functionalization, enabling the introduction of fluorinated or alkylated groups via hydroxyl or methylene modifications .

Biological Activity

1-(1,4,5,6-Tetrahydropyrimidin-2-yl)piperidin-4-ol is a complex organic compound with significant potential in medicinal chemistry. Its unique structure combines a tetrahydropyrimidine ring with a piperidine moiety, leading to diverse biological activities. The molecular formula is C11H16N4O, and the compound's systematic IUPAC name reflects its intricate architecture, which includes nitrogen and oxygen heteroatoms. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step synthetic routes that require careful optimization of reaction conditions. Key reagents include oxidizing agents and nucleophiles to facilitate the formation of the desired structure. The compound's dual heterocyclic framework enhances its biological activity compared to simpler analogs.

Biological Activity Overview

Preliminary studies indicate that this compound interacts with various molecular targets, including enzymes and receptors involved in critical cellular processes. Research suggests that compounds with similar structures often exhibit antimicrobial or anticancer properties. The following sections detail specific biological activities observed in studies.

Enzyme Modulation

Research has shown that this compound can modulate enzyme activity related to metabolic pathways. For instance:

Enzyme Effect Reference
Coactivator-associated arginine methyltransferase 1Inhibition observed in vitroCheng et al., 2011
Protein arginine methyltransferasesSelective inhibition notedCheng et al., 2011

The inhibition of coactivator-associated arginine methyltransferase 1 is particularly relevant for hormone-dependent tumors such as prostate and breast cancer.

Antimicrobial Activity

The compound has demonstrated significant antimicrobial properties against various bacterial strains. For example:

Bacterial Strain Activity Reference
Staphylococcus aureusEffective at low concentrationsSARYMZAKOVA et al., 2024
Escherichia coliModerate inhibition observedSARYMZAKOVA et al., 2024

These findings support the potential use of this compound as a basis for developing new antimicrobial agents.

Anticancer Properties

The structural features of this compound suggest potential anticancer activity. Compounds with similar frameworks have shown promise in inhibiting cancer cell proliferation through various mechanisms:

Cancer Type Mechanism of Action Reference
Prostate CancerInhibition of specific methyltransferasesCheng et al., 2011
Breast CancerModulation of signaling pathwaysCheng et al., 2011

Case Studies

Several studies provide insights into the biological activity of this compound:

  • Cheng et al. (2011) : This study focused on the enzymatic characteristics of piperidine derivatives and highlighted the selective inhibition of coactivator-associated arginine methyltransferase 1 by related compounds.
  • SARYMZAKOVA et al. (2024) : This research evaluated the antioxidant and antibacterial activities of piperidine derivatives and found promising results for compounds structurally similar to this compound.
  • Dar et al. (2022) : Investigated various substituted piperidine derivatives for their biological properties and reported significant antioxidant and antibacterial activities.

Q & A

Q. What synthetic methodologies are commonly employed for 1-(1,4,5,6-Tetrahydropyrimidin-2-yl)piperidin-4-ol?

The synthesis typically involves multi-step reactions, including cyclization and functional group transformations. For example, similar piperidine derivatives are synthesized via nucleophilic substitution or condensation reactions between tetrahydropyrimidine precursors and activated piperidin-4-ol intermediates. Key steps may include pH-controlled cyclization (e.g., ammonium acetate buffer systems) and temperature optimization to avoid side products like over-oxidized impurities . Purification often employs column chromatography or recrystallization, with reaction progress monitored via TLC or HPLC .

Q. How can researchers validate the purity of this compound during synthesis?

Purity assessment requires orthogonal analytical methods:

  • HPLC/UV-Vis : Compare retention times with reference standards (e.g., pharmacopeial impurity profiles for related pyrido-pyrimidinones) .
  • Mass Spectrometry (MS) : Confirm molecular ion peaks and rule out adducts.
  • NMR Spectroscopy : Analyze peak splitting patterns to verify substitution on the piperidine and tetrahydropyrimidine rings . Residual solvent analysis via GC-MS is critical for compliance with ICH guidelines .

Q. What analytical techniques are essential for structural elucidation?

  • 1D/2D NMR : Assign signals for the piperidine C-4 hydroxyl group (δ ~3.5–4.5 ppm) and tetrahydropyrimidine protons (δ ~2.5–3.5 ppm). NOESY can confirm spatial proximity between substituents .
  • X-ray Crystallography : Resolve ambiguous stereochemistry, as demonstrated in structural studies of analogous piperidine-pyrimidine hybrids .
  • IR Spectroscopy : Identify functional groups (e.g., hydroxyl stretch at ~3200–3600 cm⁻¹) .

Advanced Research Questions

Q. How can reaction yields be optimized when modifying substituents on the piperidine ring?

Yield optimization depends on:

  • Catalyst Selection : Palladium-based catalysts for cross-coupling reactions (e.g., introducing aryl groups) .
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions .
  • Temperature Control : Lower temperatures (~0–25°C) reduce side reactions like oxidation of the hydroxyl group . Computational modeling (e.g., DFT) can predict steric/electronic effects of substituents on reaction pathways .

Q. How should researchers address contradictory spectral data during structural confirmation?

Contradictions often arise from dynamic effects (e.g., ring puckering in piperidine) or impurities. Strategies include:

  • Variable Temperature NMR : Resolve overlapping signals by slowing molecular motion .
  • Isotopic Labeling : Use deuterated analogs to simplify splitting patterns.
  • Cross-Validation : Compare MS fragmentation patterns with computational predictions (e.g., PubChem data for related compounds) .

Q. What factors influence the stability of this compound in solution?

Stability is affected by:

  • pH : The hydroxyl group may undergo oxidation under basic conditions (pH > 9). Buffered solutions (pH 6–7) are recommended .
  • Light/Temperature : Store in amber vials at –20°C to prevent photodegradation or thermal decomposition .
  • Solvent Choice : Aqueous solutions may promote hydrolysis; anhydrous DMSO or acetonitrile improves shelf life .

Q. What methodologies are used to investigate structure-activity relationships (SAR) for biological targets?

SAR studies involve:

  • Enzyme Inhibition Assays : Test derivatives against target enzymes (e.g., kinases) using fluorescence-based kinetic assays .
  • Molecular Docking : Model interactions between the tetrahydropyrimidine ring and receptor active sites (e.g., using AutoDock Vina) .
  • Comparative Analysis : Benchmark activity against analogs with modified substituents (e.g., methoxy vs. hydroxyl groups) .

Handling and Safety

Q. What safety precautions are critical when handling this compound?

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particles .
  • First Aid : In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical advice .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.